![molecular formula C12H14ClNO4 B14739083 5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 6266-27-9](/img/structure/B14739083.png)
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H14ClNO4 This compound features a benzene ring substituted with a 2-chloroethyl group, an ethylamino group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Alkylation: The amino groups are alkylated with 2-chloroethyl and ethyl groups.
Carboxylation: The benzene ring is carboxylated to introduce carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, reduction, alkylation, and carboxylation processes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar structure with amino groups instead of chloroethyl and ethylamino groups.
2-Aminoterephthalic acid: Contains amino groups and carboxylic acid groups but lacks the chloroethyl and ethylamino groups.
Uniqueness
5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of both chloroethyl and ethylamino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
6266-27-9 |
|---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
5-[2-chloroethyl(ethyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-2-14(4-3-13)10-6-8(11(15)16)5-9(7-10)12(17)18/h5-7H,2-4H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
UQISITRJULHNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


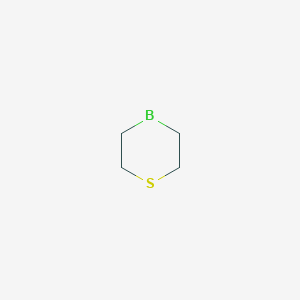


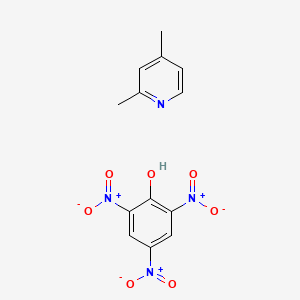
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
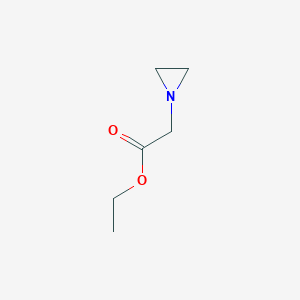
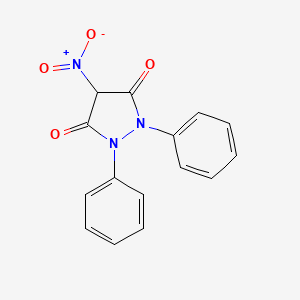


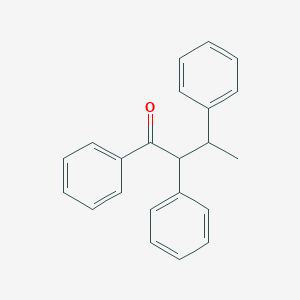
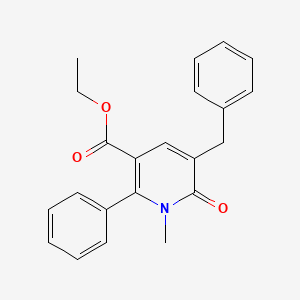
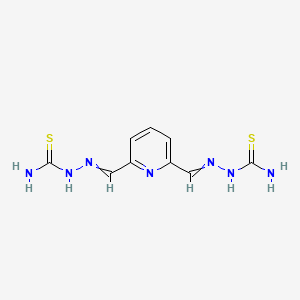

![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
